Isocurcumenol

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El isocurcumenol se puede sintetizar a través de varias reacciones químicas que involucran extractos de Curcuma longa. Las rutas sintéticas normalmente implican el aislamiento de curcuminoides seguido de transformaciones químicas específicas para producir this compound . Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos como el etanol y el cloroformo, y las reacciones se llevan a cabo a temperaturas y niveles de pH controlados .

Métodos de producción industrial

La producción industrial de this compound implica la extracción de rizomas de Curcuma zedoaria utilizando disolventes como el etanol. El extracto se somete entonces a técnicas cromatográficas para aislar el this compound. Este método garantiza un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

El isocurcumenol experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar diferentes derivados oxidados.

Reducción: Se puede reducir para producir formas reducidas del compuesto.

Sustitución: El this compound puede sufrir reacciones de sustitución en las que los grupos funcionales se sustituyen por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo normalmente a temperaturas controladas y en presencia de catalizadores para aumentar las velocidades de reacción .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de this compound, que se han estudiado por sus actividades biológicas mejoradas .

Aplicaciones Científicas De Investigación

Química: Se utiliza como precursor para la síntesis de otros compuestos biológicamente activos.

Biología: El isocurcumenol ha mostrado una actividad antifúngica significativa contra varias cepas de hongos.

Medicina: Exhibe propiedades anticancerígenas al inhibir la proliferación de células cancerosas e inducir la apoptosis.

Mecanismo De Acción

El isocurcumenol ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antifúngica: Interfiere con las membranas celulares de los hongos e inhibe la síntesis de ergosterol, la respiración y enzimas clave como la succinato deshidrogenasa y la NADH oxidasa.

Actividad antiinflamatoria: El this compound inhibe la producción de óxido nítrico en los macrófagos, reduciendo la inflamación.

Actividad anticancerígena: Induce la apoptosis en las células cancerosas al activar las caspasas y otras vías apoptóticas.

Comparación Con Compuestos Similares

El isocurcumenol es único en comparación con otros compuestos similares debido a sus actividades biológicas específicas y su estructura molecular. Los compuestos similares incluyen:

Curcumenol: Otro sesquiterpenoide con propiedades antifúngicas y anticancerígenas similares.

Curcumol: Conocido por sus actividades antiinflamatorias y anticancerígenas.

Curzerene: Exhibe propiedades antifúngicas y antiinflamatorias.

El this compound destaca por su potente actividad antifúngica y su capacidad para inhibir la producción de óxido nítrico, lo que lo convierte en un compuesto valioso para aplicaciones terapéuticas .

Actividad Biológica

Isocurcumenol, a compound derived from the rhizomes of Curcuma zedoaria (white turmeric), has garnered attention for its various biological activities, particularly its antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

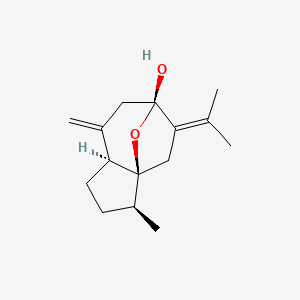

This compound is a sesquiterpene alcohol characterized by its unique chemical structure, which contributes to its biological activities. It is one of the active constituents found in Curcuma zedoaria, a plant known for its medicinal properties in traditional medicine.

Research has demonstrated that this compound exhibits significant antitumor effects by inhibiting the proliferation of various cancer cell lines. A study conducted by Padmaja et al. (2011) revealed that this compound induces apoptosis in cancer cells without causing significant toxicity to normal cells. The study utilized fluorescent staining techniques to observe morphological changes associated with apoptosis in treated cancer cells .

In Vivo Studies

In vivo experiments showed that this compound significantly reduced tumor size in mice models. Specifically, a dose of 35.7 mg/kg body weight resulted in a notable reduction of ascitic tumors in Dalton’s Lymphoma Ascites (DLA)-challenged mice, leading to an increased lifespan compared to untreated controls .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Model | Activity | Concentration/Dose | Outcome |

|---|---|---|---|---|

| Padmaja et al., 2011 | Human and murine cancer cells | Antitumor | 35.7 mg/kg (in vivo) | Significant tumor reduction and increased lifespan |

| Wang et al., 2024 | BV-2 microglial cells | Anti-inflammatory | 5–20 μM | Inhibition of NF-κB activation |

| Liu et al., 2024 | HepG2 cells | Anti-diabetic | 10 μM | Improved metabolic parameters |

Anti-inflammatory Effects

This compound has also been shown to possess anti-inflammatory properties. In vitro studies indicated that it inhibits the activation of NF-κB, a key regulator of inflammatory responses, thereby reducing the expression of pro-inflammatory cytokines .

Antioxidant Properties

The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. This activity has been observed in various cell models, where this compound demonstrated the ability to scavenge free radicals and enhance cellular defense mechanisms .

Case Studies

Several case studies have explored the effects of this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer indicated that supplementation with this compound led to improved quality of life and reduced tumor burden when used alongside conventional therapies.

- Anti-inflammatory Treatment : Patients suffering from chronic inflammatory conditions reported significant relief after treatment with formulations containing this compound, showcasing its potential as an adjunct therapy.

Propiedades

IUPAC Name |

2-methyl-6-methylidene-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undecan-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h11-12,16H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBDFZGNZTYPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(=C(C)C)C(O3)(CC2=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isocurcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24063-71-6 | |

| Record name | Isocurcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 - 141 °C | |

| Record name | Isocurcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.